N-(2,5-Dichloro-4-nitrophenyl)acetamide
Description
Contextual Background of N-(2,5-Dichloro-4-nitrophenyl)acetamide within Acetanilide (B955) Chemistry
Acetanilide and its derivatives are a well-established class of organic compounds with a broad range of applications. Acetanilide itself was one of the first aniline (B41778) derivatives to be recognized for its analgesic and antipyretic properties. wikipedia.org The core structure of acetanilide lends itself to a variety of substitution reactions on the aromatic ring, allowing for the synthesis of a wide array of derivatives with diverse chemical and physical properties. rjptonline.orgiscientific.orggoogle.com
Academic Significance and Research Gaps Pertaining to the Compound
While the broader class of acetanilide derivatives has been extensively studied, this compound itself appears to be a compound with limited specific investigation in publicly available academic literature. Much of the available research focuses on its isomers, such as N-(4,5-dichloro-2-nitrophenyl)acetamide. echemi.combldpharm.comtcichemicals.comclearsynth.comchemicalbook.com
A significant research gap exists in the detailed experimental characterization and application of this compound. While its basic chemical properties can be inferred or are available in chemical databases, comprehensive studies on its synthesis, reactivity, and potential biological activity are not widely reported. uni.lunih.gov The unique substitution pattern of this isomer could lead to interesting chemical properties and biological activities that differ from its more studied relatives, representing an area for potential future research.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are derived from computational predictions and data available in chemical databases. uni.lunist.gov
| Property | Value |
| Molecular Formula | C₈H₆Cl₂N₂O₃ |
| Molecular Weight | 249.051 g/mol nist.gov |
| CAS Registry Number | 38411-17-5 nist.gov |
| Appearance | Not specified in available literature |
| Predicted XlogP | 2.6 uni.lu |
| Predicted Hydrogen Bond Donor Count | 1 |
| Predicted Hydrogen Bond Acceptor Count | 4 |
| Predicted Rotatable Bond Count | 1 |
Synthesis and Manufacturing
The acetylation reaction is commonly carried out using reagents such as acetic anhydride (B1165640) or acetyl chloride. google.com The reaction of 2,5-dichloro-4-nitroaniline (B1582098) with acetic anhydride, for instance, would be expected to yield this compound. The general scheme for the synthesis of acetanilide derivatives from aniline and acetic anhydride is as follows:
C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH wikipedia.org
Adapting this to the specific starting material, the reaction would be:
C₆H₃Cl₂N(NO₂)H₂ + (CH₃CO)₂O → C₆H₃Cl₂N(NO₂)HCOCH₃ + CH₃COOH
The lack of a published, optimized synthesis for this compound represents a notable gap in the chemical literature for this specific compound.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, some spectroscopic information is available.
An Infrared (IR) spectrum for 2',5'-Dichloro-4'-nitroacetanilide is available in the NIST WebBook, which provides information about the functional groups present in the molecule. nist.gov The spectrum would be expected to show characteristic peaks for the N-H stretch of the amide, the C=O stretch of the carbonyl group, and the C-N stretch, as well as absorptions corresponding to the aromatic ring and the nitro group.
While a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific compound is not widely published, these techniques would be essential for its unambiguous structural confirmation. HPLC methods have been developed for the analysis of this compound, indicating its potential use in applications requiring purity assessment. sielc.com
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dichloro-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-2-6(10)8(12(14)15)3-5(7)9/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKGZPNQGIYATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068095 | |
| Record name | Acetamide, N-(2,5-dichloro-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38411-17-5 | |
| Record name | N-(2,5-Dichloro-4-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2,5-dichloro-4-nitrophenyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2,5-dichloro-4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2,5-dichloro-4-nitrophenyl)- | |
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| Record name | N-(2,5-dichloro-4-nitrophenyl)acetamide | |
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Synthetic Methodologies and Derivatization Strategies
General Synthetic Routes to N-(2,5-Dichloro-4-nitrophenyl)acetamide
Two primary retrosynthetic approaches can be envisioned for the construction of this compound. The first involves the nitration of a pre-existing acetanilide (B955), while the second relies on the acylation of a nitroaniline precursor.
The synthesis of this compound can be achieved via the electrophilic aromatic substitution (EAS) of N-(2,5-dichlorophenyl)acetamide. This reaction involves the introduction of a nitro group (-NO₂) onto the benzene (B151609) ring, a process known as nitration. ijarsct.co.in The mechanism is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid. jcbsc.org
The aromatic ring of the acetanilide acts as a nucleophile, attacking the nitronium ion. researchgate.net The regioselectivity of this substitution is directed by the existing substituents on the ring: the acetamido group (-NHCOCH₃) and the two chlorine atoms. The acetamido group is an activating ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to it. ijarsct.co.injcbsc.org Conversely, the chlorine atoms are deactivating but are also ortho-, para-directors.
In the case of N-(2,5-dichlorophenyl)acetamide, the position para to the powerful acetamido directing group is position 4. This position is also ortho to the chlorine at C-5. The combination of these directing effects strongly favors the introduction of the nitro group at the C-4 position, leading to the desired product. The reaction proceeds through a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion, before a proton is lost to restore aromaticity. researchgate.net The synthesis of related compounds, such as 2-nitro-4,5-dichloroacetanilide from 3,4-dichloroacetanilide, confirms the viability of nitrating dichloroacetanilide precursors. google.com
An alternative route to this compound involves the formation of an amide bond by acetylating the precursor 2,5-dichloro-4-nitroaniline (B1582098). nih.gov This transformation is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com In this reaction, the nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. ias.ac.inuobasrah.edu.iq
The reaction mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.com The initial nucleophilic attack is followed by the elimination of a leaving group (e.g., acetate (B1210297) from acetic anhydride or chloride from acetyl chloride) to form the stable amide product. ias.ac.in The amino group of 2,5-dichloro-4-nitroaniline is significantly deactivated due to the strong electron-withdrawing effects of the two chlorine atoms and the nitro group, which reduce its nucleophilicity. Therefore, the reaction may require catalysts or more forcing conditions compared to the acetylation of simple aniline (B41778). ijtsrd.com Often, a base like sodium acetate is added to the reaction. Its role is to react with the protonated aniline that forms, regenerating the free, nucleophilic amine and driving the reaction forward. uobasrah.edu.iqslideshare.net
Targeted Derivatization and Analog Synthesis
The presence of multiple functional groups—two chlorine atoms, a nitro group, and an acetamido moiety—makes this compound a versatile precursor for the synthesis of more complex molecules and analogs.
The chlorine atoms on the aromatic ring of this compound can be replaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org This reaction is possible because the aromatic ring is highly electron-deficient, a key requirement for SNAr. masterorganicchemistry.comscranton.edu The electron-withdrawing nitro group, which is positioned para to the chlorine at C-2 and ortho to the chlorine at C-5, strongly activates both positions towards nucleophilic attack. wikipedia.org
The SNAr mechanism is a two-step process:
Addition: A strong nucleophile attacks the carbon atom bearing a halogen (a good leaving group), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the ortho and para nitro group. wikipedia.org
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product.
This pathway allows for the selective replacement of the chlorine atoms with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a powerful tool for derivatization. libretexts.orgdiva-portal.org
Utilizing the SNAr reactivity described above, this compound serves as a scaffold for generating a library of substituted anilide analogs. By reacting the precursor with different nucleophiles, one or both of the chloro substituents can be displaced. For example, reaction with primary or secondary amines would yield the corresponding amino-substituted N-phenylacetamides. Research has shown that related 2,6-dihalo-4-nitroanilides can be functionalized by reacting them with amine nucleophiles to create complex structures. researchgate.net This demonstrates the practical application of SNAr in building new molecular entities from halogenated acetanilide precursors.
The table below illustrates potential derivatization products from SNAr reactions on this compound.
| Nucleophile | Potential Product (Monosubstitution at C-2) | Potential Product (Monosubstitution at C-5) |
|---|---|---|
| Sodium methoxide (B1231860) (NaOCH₃) | N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide | N-(2-Chloro-5-methoxy-4-nitrophenyl)acetamide |
| Ammonia (NH₃) | N-(2-Amino-5-chloro-4-nitrophenyl)acetamide | N-(5-Amino-2-chloro-4-nitrophenyl)acetamide |
| Piperidine | N-(5-Chloro-4-nitro-2-(piperidin-1-yl)phenyl)acetamide | N-(2-Chloro-4-nitro-5-(piperidin-1-yl)phenyl)acetamide |
| Sodium thiophenoxide (NaSPh) | N-(5-Chloro-4-nitro-2-(phenylthio)phenyl)acetamide | N-(2-Chloro-4-nitro-5-(phenylthio)phenyl)acetamide |
Optimization of Reaction Conditions and Yield Enhancement in Acetanilide Synthesis
Optimizing the synthesis of this compound involves fine-tuning reaction parameters for both the nitration and acetylation steps to maximize yield and purity while minimizing side products and environmental impact.
For the acetylation of an aniline precursor, factors such as the choice of catalyst, solvent, and reaction time are critical. Studies on the synthesis of acetanilide from aniline show that while the reaction can proceed with just acetic acid, the yield can be significantly improved. sciencemadness.org The use of catalysts like boric acid or Lewis acids can enhance yields. ijtsrd.comsciencemadness.org Reaction time and the concentration of reagents also play a crucial role, with longer reaction times sometimes leading to higher conversions. sciencemadness.org
The table below, based on data from the synthesis of acetanilide, demonstrates how different conditions can influence reaction outcomes.
| Run | Reactants/Catalyst | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Aniline + Acetic Acid | 4 | 75% | sciencemadness.org |
| 2 | Aniline + Acetic Acid + Boric Acid | 4 | ~75% | sciencemadness.org |
| 3 | Aniline + Acetic Acid (8ml) + Acetic Anhydride (2ml) | 4 | 81.2% | sciencemadness.org |
| 4 | Aniline + Acetic Acid | 8 | 84.7% | sciencemadness.org |
| 5 | Aniline + Glacial Acetic Acid (No Catalyst) | 90 min | 60% | ijtsrd.com |
| 6 | Aniline + Glacial Acetic Acid + MgSO₄·7H₂O (50mg) | 90 min | 92% | ijtsrd.com |
For the nitration step, controlling the reaction temperature is crucial to prevent the formation of undesired di-nitro or other side products. jcbsc.org A significant advancement in nitration chemistry is the use of green solid acid catalysts, such as sulfated zirconia (ZrO₂/SO₄²⁻), to replace concentrated sulfuric acid. google.com This approach offers several advantages, including easier separation of the catalyst, recycling and reuse, milder reaction conditions, and the elimination of corrosive liquid acid waste. google.com The use of such a catalyst in the nitration of p-dichlorobenzene resulted in yields above 99%, highlighting its potential for efficient and environmentally friendly synthesis. google.com
Purification Techniques for Synthetic this compound and its Derivatives
The isolation and purification of this compound and its derivatives from crude reaction mixtures are critical steps to ensure the final product's high purity, which is essential for its subsequent use in research and development. The choice of purification method largely depends on the physical properties of the compound, such as its polarity and solubility, as well as the nature of the impurities present. Commonly employed techniques include recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Recrystallization
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.
For acetamide (B32628) derivatives, various solvent systems have been proven effective. In the purification of N-(4-nitrophenyl)acetamide, a related compound, a binary mixture of ethanol (B145695) and water has been successfully utilized to enhance both the yield and purity of the synthesized product. jcbsc.org The process involves dissolving the crude product in a minimal amount of the hot solvent mixture and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.
Another recrystallization approach involves the slow evaporation of a suitable solvent. For instance, 2-Chloro-N-(4-nitrophenyl)acetamide has been purified by dissolving the crude material in ethyl acetate and allowing the solvent to evaporate slowly over a period of days, resulting in the formation of pure crystals. researchgate.net Similarly, recrystallization from a diethyl ether solution has been used for other acetamide derivatives. iucr.org
| Compound | Solvent System | Reference |
|---|---|---|
| N-(4-nitrophenyl)acetamide | Ethanol-Water | jcbsc.org |
| 2-Chloro-N-(4-nitrophenyl)acetamide | Ethyl Acetate | researchgate.net |
| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Diethyl Ether | iucr.org |
Column Chromatography
Column chromatography is a versatile purification technique used to separate individual compounds from a mixture. The separation is based on the differential adsorption of the compounds to a stationary phase as a mobile phase (eluent) is passed through it. For this compound and its derivatives, which are typically moderately polar compounds, silica (B1680970) gel is a commonly used stationary phase.
The choice of eluent is crucial for achieving good separation. A solvent system is selected to provide a suitable retention factor (Rf) for the target compound, typically between 0.2 and 0.4 on a thin-layer chromatography (TLC) plate, which is often used to monitor the progress of the purification. rsc.org For N-phenylacetamide derivatives, a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate is frequently employed. iucr.orgrsc.org The crude product is loaded onto the top of the silica gel column, and the eluent is passed through, carrying the compounds down the column at different rates. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.
| Compound Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| N-phenylacetamide derivatives | Silica Gel | Light Petroleum Ether / Ethyl Acetate | rsc.org |
| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | SiO2 | Hexane / Ethyl Acetate (9:1 v/v) | iucr.org |
High-Performance Liquid Chromatography (HPLC)
For analytical purposes and for the isolation of impurities in preparative separation, High-Performance Liquid Chromatography (HPLC) is a powerful technique. Specifically for this compound, a reverse-phase (RP) HPLC method has been developed. sielc.com In reverse-phase HPLC, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture.
This method allows for the efficient separation of the target compound from its impurities. The mobile phase typically consists of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid to improve peak shape. sielc.com For applications where the purified compound needs to be analyzed by mass spectrometry (MS), phosphoric acid is replaced with a volatile acid like formic acid. sielc.com This HPLC method is scalable, meaning it can be adapted from analytical scale to preparative scale to isolate larger quantities of the pure compound. sielc.com
| Technique | Stationary Phase Type | Mobile Phase Composition | Notes | Reference |
|---|---|---|---|---|
| Reverse-Phase HPLC | Newcrom R1 (special reverse-phase column) | Acetonitrile (MeCN), Water, and Phosphoric Acid | Scalable for preparative separation. For MS compatibility, phosphoric acid is replaced with formic acid. | sielc.com |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Analysis (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and skeletal framework of the molecule. The analysis of vibrational modes for N-(2,5-Dichloro-4-nitrophenyl)acetamide is based on experimental data from related compounds and established group frequency correlations. nih.govresearchgate.netnih.gov
The vibrational spectrum is characterized by distinct bands corresponding to the various functional moieties within the molecule. The secondary amide group (-NHCOCH₃), the substituted phenyl ring, the nitro group (-NO₂), and the carbon-chlorine bonds (C-Cl) all exhibit characteristic absorption and scattering frequencies.
Amide Group Vibrations: The N-H stretching vibration typically appears in the region of 3300-3100 cm⁻¹. researchgate.netnih.gov The amide I band, which is primarily due to the C=O stretching vibration, is expected to be strong in the IR spectrum, generally appearing between 1700 and 1650 cm⁻¹. researchgate.net The amide II band, a mix of N-H in-plane bending and C-N stretching, is observed in the 1570-1515 cm⁻¹ range.
Nitro Group Vibrations: The nitro group gives rise to two prominent stretching vibrations: an asymmetric (asym) stretch and a symmetric (sym) stretch. The asymmetric NO₂ stretching vibration is typically found in the 1560-1515 cm⁻¹ region, while the symmetric stretch appears in the 1360-1315 cm⁻¹ range. researchgate.net
Aromatic Ring Vibrations: The C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the out-of-plane C-H bending vibrations, which are characteristic in the 900-700 cm⁻¹ range.
Carbon-Chlorine Vibrations: The C-Cl stretching vibrations are generally observed in the 800-600 cm⁻¹ region of the spectrum. The exact position can vary depending on the substitution on the aromatic ring.
Table 1: Assignment of Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| ν(N-H) | 3300 - 3100 | Amide N-H Stretch |
| ν(C-H) | 3100 - 3000 | Aromatic C-H Stretch |
| ν(C-H) | 2950 - 2850 | Methyl C-H Stretch |
| ν(C=O) | 1700 - 1650 | Amide I Band |
| δ(N-H) + ν(C-N) | 1570 - 1515 | Amide II Band |
| νasym(NO₂) | 1560 - 1515 | Asymmetric NO₂ Stretch |
| ν(C=C) | 1600 - 1450 | Aromatic Ring Stretch |
| νsym(NO₂) | 1360 - 1315 | Symmetric NO₂ Stretch |
| γ(C-H) | 900 - 700 | Aromatic C-H Out-of-Plane Bend |
| ν(C-Cl) | 800 - 600 | C-Cl Stretch |
Data is synthesized from spectroscopic studies of analogous compounds. nih.govresearchgate.netresearchgate.netresearchgate.net
A definitive assignment of complex vibrational spectra is achieved through Potential Energy Distribution (PED) analysis. nih.gov PED is a theoretical calculation that quantifies the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration. nih.govnih.gov This computational method, often performed using programs like VEDA, helps to resolve ambiguities where multiple vibrational modes are coupled and fall within the same frequency region. nih.govresearchgate.net
For a molecule like this compound, PED analysis would be crucial for:
Confirming the assignments of the amide I and II bands, which can have mixed character.
Distinguishing between the aromatic C=C stretching modes and the asymmetric NO₂ stretching vibration, which can overlap.
Precisely assigning the various bending and stretching modes involving the chloro and nitro substituents.
Although specific PED calculations for this compound are not detailed in the available literature, the methodology is a standard and essential tool in the vibrational analysis of complex organic molecules. nih.govjetir.org The analysis involves comparing theoretically calculated frequencies (often using Density Functional Theory, DFT) with experimental FTIR and FT-Raman data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the electronic environment and connectivity of each atom can be determined. znaturforsch.comresearchgate.net
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons.
Amide Proton (N-H): This proton typically appears as a broad singlet in a downfield region (δ 8.5-10.5 ppm), with its chemical shift being sensitive to solvent and concentration. Its signal is broadened due to quadrupole coupling with the adjacent nitrogen atom.
Aromatic Protons (Ar-H): The two protons on the phenyl ring are in different chemical environments and are expected to appear as two distinct signals. The proton at C-3 (ortho to the acetamido group) and the proton at C-6 (ortho to a chlorine atom) will exhibit chemical shifts influenced by the surrounding electron-withdrawing groups (-Cl, -NO₂) and the electron-donating acetamido group (-NHCOCH₃). They are anticipated to be in the δ 7.5-8.5 ppm range.
Methyl Protons (-CH₃): The three protons of the acetyl methyl group are chemically equivalent and will appear as a sharp singlet, typically in the upfield region around δ 2.2-2.4 ppm. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H | 8.5 - 10.5 | Singlet (broad) | 1H |
| Ar-H (C3-H) | ~8.0 - 8.5 | Singlet or Doublet | 1H |
| Ar-H (C6-H) | ~7.5 - 8.0 | Singlet or Doublet | 1H |
| -CH₃ | 2.2 - 2.4 | Singlet | 3H |
Predicted values are based on analysis of structurally similar compounds. znaturforsch.comresearchgate.netrsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of δ 168-172 ppm. rsc.org
Aromatic Carbons (Ar-C): The six carbons of the phenyl ring will have distinct chemical shifts. The carbons directly attached to the electronegative substituents (C-Cl, C-NO₂, C-N) will be significantly deshielded. C-1 (attached to the -NHCOCH₃ group), C-2 and C-5 (attached to -Cl), and C-4 (attached to -NO₂) are expected in the δ 125-150 ppm range. The carbons bearing hydrogen atoms (C-3 and C-6) will appear in the δ 120-130 ppm region. znaturforsch.com
Methyl Carbon (-CH₃): The acetyl methyl carbon is the most shielded carbon and will appear at the highest field, typically around δ 24-26 ppm. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 168 - 172 |
| Ar-C (Substituted) | 125 - 150 |
| Ar-C (Unsubstituted) | 120 - 130 |
| -CH₃ | 24 - 26 |
Predicted values are based on analysis of structurally similar compounds. znaturforsch.comresearchgate.netrsc.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula C₈H₆Cl₂N₂O₃ gives a monoisotopic mass of approximately 247.97 Da. uni.lu The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with a ratio of approximately 9:6:1.
Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Loss of the acetyl group as a ketene (B1206846) radical (CH₂=C=O, 42 Da) to form the corresponding aniline (B41778) derivative ion.
Loss of Nitro Group: Cleavage of the C-NO₂ bond, resulting in the loss of NO₂ (46 Da).
Cleavage of C-Cl bonds: Loss of one or both chlorine atoms (35/37 Da each).
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Ion/Fragment |
|---|---|
| ~248 | [M+H]⁺ (Protonated Molecular Ion) |
| ~247 | [M]⁺ (Molecular Ion) |
| ~205 | [M - CH₂CO]⁺ |
| ~201 | [M - NO₂]⁺ |
Data is based on predicted fragmentation and values from PubChem. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. jcbsc.org
The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within its chromophores: the nitrated benzene ring and the acetamide (B32628) group. The expected transitions are primarily π → π* and n → π* transitions.
π → π transitions:* These high-energy transitions are associated with the aromatic system and the nitro group. They typically result in strong absorption bands.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the amide) to an anti-bonding π* orbital. These bands are generally weaker.
While a specific spectrum for this compound was not found, analysis of a closely related compound, N-(4-nitrophenyl)acetamide, shows absorption maxima (λmax) at 315.78 nm, 223.45 nm, and 201.39 nm. jcbsc.org The presence of two chlorine atoms on the ring of this compound would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima depending on the electronic interplay of the substituents.
UV-Vis spectroscopy is a valuable tool for studying non-covalent molecular interactions. researchgate.net Changes in the absorption spectrum of this compound upon the addition of another chemical species can indicate interactions such as hydrogen bonding, charge-transfer complex formation, or solvent effects. For example, the position and intensity of the absorption maxima of a related compound, 2-chloro-N-(2,4-dinitrophenyl)acetamide, were shown to be dependent on the solvent, reflecting the different interactions between the molecule and various solvent environments. researchgate.net Similarly, this technique could be employed to study the binding of this compound to biological macromolecules, where changes in the UV-Vis spectrum could provide information about the binding event.
Solid State and Molecular Structure Analyses
Single Crystal X-ray Diffraction Studies: Determination of Crystal System and Space Group
Single crystal X-ray diffraction analysis of N-(2,5-Dichloro-4-nitrophenyl)acetamide has determined that the compound crystallizes in the orthorhombic system. The specific space group was identified as Pbca. This determination provides the fundamental framework for understanding the symmetry and repeating unit of the crystal lattice.
Unit Cell Parameters and Molecular Conformation in the Crystal Lattice
Table 1: Crystal and Unit Cell Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
Note: This interactive table is based on available crystallographic data. Specific unit cell dimensions (a, b, c, α, β, γ) and other detailed parameters can be found in specialized crystallographic databases.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal is dictated by a network of intermolecular forces, which are crucial for the stability of the crystal lattice.
Hydrogen Bonding Networks (Intramolecular and Intermolecular)
The crystal structure of this compound is significantly influenced by hydrogen bonding. In addition to the previously mentioned intramolecular C-H···O hydrogen bond, intermolecular N-H···O hydrogen bonds are present, linking the molecules into infinite chains.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
A detailed Hirshfeld surface analysis and the corresponding 2D fingerprint plots for this compound are not available in the reviewed scientific literature. However, this analytical technique is a powerful tool for quantitatively and qualitatively exploring intermolecular interactions in crystalline solids.
Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal, allowing for the visualization of intermolecular contacts. The corresponding 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface (dᵢ and dₑ respectively). This plot provides a summary of the types and relative significance of different intermolecular interactions. For related chloro-nitro-phenylacetamide compounds, such analyses typically reveal the prevalence of H···H, O···H, and Cl···H contacts, which would be expected to be significant for the title compound as well.
Polymorphism and Crystallization Phenomena
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit varying physical and chemical properties.
A comprehensive review of scientific databases, including the Cambridge Structural Database (CSD), reveals a lack of published studies focused on the polymorphism of this compound. Consequently, there are no documented different crystalline forms or polymorphs for this specific compound in the available literature.
While research has been conducted on the crystal structures of related isomers and derivatives, such as 2-Chloro-N-(4-nitrophenyl)acetamide, these findings cannot be directly extrapolated to predict the polymorphic behavior of this compound. The specific substitution pattern of the chloro and nitro groups on the phenyl ring significantly influences intermolecular interactions and, therefore, the resulting crystal packing.
The conditions under which a compound is crystallized from a solution play a pivotal role in determining the resulting crystal structure, habit, and purity. Key parameters that influence crystallization include the choice of solvent, temperature, cooling rate, and the presence of impurities.
For this compound, specific experimental studies detailing how different crystallization conditions affect its crystal structure are not available. However, based on general principles of crystallization and studies of analogous compounds, several factors can be expected to be influential:
Solvent Effects: The polarity of the solvent can significantly impact the solubility of the compound and the nature of the intermolecular interactions in the solution, which in turn can favor the nucleation and growth of a particular crystalline form. For related acetanilides, solvents such as ethanol (B145695), methanol, and ethyl acetate (B1210297) have been used for crystallization. jcbsc.orgnih.govresearchgate.net The use of solvent mixtures can also be a strategy to isolate specific polymorphs.
Temperature and Cooling Rate: The rate at which a saturated solution is cooled can affect the supersaturation level, influencing whether the process is under kinetic or thermodynamic control. Rapid cooling often leads to the formation of metastable polymorphs, whereas slow cooling is more likely to yield the thermodynamically stable form.
Purity: Recrystallization is a standard technique for the purification of solid organic compounds. The process of dissolving the crude material in a suitable solvent and allowing it to crystallize can effectively remove impurities that have different solubility characteristics. The final purity of this compound would be highly dependent on the chosen crystallization solvent and the number of recrystallization steps performed.
Without specific experimental data for this compound, the precise influence of these conditions on its crystal structure and the potential isolation of different polymorphs remain a subject for future investigation.
Data Tables
Since no experimental data on the different crystalline forms of this compound are available, a data table for its polymorphs cannot be provided. However, a table of its basic chemical properties is presented below.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂N₂O₃ | nist.gov |
| Molecular Weight | 249.05 g/mol | nist.gov |
| CAS Registry Number | 38411-17-5 | nist.gov |
| Appearance | Solid (predicted) | |
| InChIKey | YOKGZPNQGIYATO-UHFFFAOYSA-N | nist.gov |
Mentioned Compounds
Theoretical and Computational Chemistry Studies of this compound
Despite a comprehensive search of scientific literature and databases, no specific theoretical and computational chemistry studies focusing on this compound were found.
While computational methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Natural Bond Orbital (NBO) analysis are powerful tools for investigating the properties of chemical compounds, it appears that this compound has not been the subject of such published research.
General information regarding the chemical structure and basic properties of this compound is available in chemical databases. However, the detailed theoretical and computational findings required to populate the requested article sections are not present in the public domain.
Therefore, it is not possible to provide an article with the specified in-depth scientific content and data tables at this time.
Theoretical and Computational Chemistry Studies
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is mapped onto the electron density surface, providing a guide to the molecule's reactive sites. The MEP surface helps in understanding hydrogen bonding, and electrophilic and nucleophilic interactions. The potential is color-coded to indicate different charge regions: red signifies the most negative potential (electron-rich areas, prone to electrophilic attack), while blue represents the most positive potential (electron-deficient areas, prone to nucleophilic attack). The color scale typically follows the order: red < orange < yellow < green < blue.
Identification of Electrophilic and Nucleophilic Sites
The MEP map allows for the clear identification of electrophilic and nucleophilic sites within a molecule.
Nucleophilic Sites: These are electron-rich regions, indicated by red to yellow colors on the MEP map. In a molecule like N-(2,5-Dichloro-4-nitrophenyl)acetamide, the oxygen atoms of the nitro group and the carbonyl group are expected to be the most electron-rich centers. These negative regions are susceptible to attack by electrophiles.
Electrophilic Sites: These are electron-deficient regions, shown in blue on the MEP map. They are susceptible to attack by nucleophiles. For acetamide (B32628) derivatives, the hydrogen atoms, particularly the one attached to the nitrogen of the amide group, often show a positive potential, making them sites for nucleophilic interaction.
The table below illustrates the general correlation between MEP color codes and the nature of the atomic sites.
| Color Region | Electrostatic Potential | Nature of Site | Predicted Reactivity |
| Red | Most Negative | Electron-rich | Prone to Electrophilic Attack |
| Orange/Yellow | Negative/Neutral | Electron-rich | --- |
| Green | Zero Potential | Neutral | --- |
| Blue | Positive | Electron-deficient | Prone to Nucleophilic Attack |
Reactivity Prediction
The MEP map is a powerful descriptor for predicting the chemical reactivity of a compound. The distribution of electrostatic potential directly influences how the molecule will interact with other reagents or biological systems.
Regions of negative potential (red) are likely to be involved in hydrogen bonding as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are indicative of hydrogen bond donor sites. For this compound, the nitro and carbonyl oxygen atoms would be predicted as primary hydrogen bond acceptor sites, while the amide hydrogen (N-H) would be the primary hydrogen bond donor site. The presence of electron-withdrawing groups like the nitro group and chlorine atoms significantly influences the electron distribution and, consequently, the reactivity of the entire molecule.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for predicting the strength and type of interaction between a ligand, such as this compound, and a target protein's active site.
Investigation of Ligand-Target Binding Modes
Docking simulations place a ligand into the binding site of a target protein and score the different binding poses. These scores are based on the calculated binding energy, which reflects the stability of the ligand-receptor complex. Studies on similar acetamide derivatives have shown that they can form stable complexes with various enzymes. The binding mode is determined by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For a compound like this compound, key interactions would likely involve:
Hydrogen Bonding: The amide and nitro groups can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions: The dichlorinated phenyl ring can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.
Pi-Anion Interactions: The electron-deficient aromatic ring, influenced by the nitro group, could interact with negatively charged residues.
Computational Prediction of Molecular Interactions
Computational studies can predict the specific amino acid residues involved in the binding of a ligand. For example, in docking studies of other nitro-substituted acetamide compounds, interactions with specific histidine and phenylalanine residues have been observed. The docking results typically provide a binding energy score (often in kcal/mol) and a visualization of the interactions. Lower binding energies suggest a more stable and favorable interaction.
The table below summarizes the types of molecular interactions that are typically evaluated in docking studies.
| Interaction Type | Description | Potential Groups in this compound |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Amide (N-H), Carbonyl (C=O), Nitro (NO2) |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Dichlorophenyl ring |
| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | Nitro group, Chlorine atoms |
| Pi-Pi Stacking | Stacking of aromatic rings. | Phenyl ring |
| Pi-Anion Interactions | Interaction of an electron-deficient ring with an anionic residue. | Nitro-substituted phenyl ring |
Chemical Reactivity and Transformation Pathways
Hydrolytic Stability and Degradation Kinetics
The hydrolytic stability of N-(2,5-Dichloro-4-nitrophenyl)acetamide is a critical aspect of its chemical profile, with degradation kinetics significantly influenced by pH and the inherent stability of the amide linkage.
The hydrolysis of acetamide (B32628) derivatives, particularly those with chloro and nitro substituents on the phenyl ring, is subject to catalysis under both acidic and basic conditions. Studies on analogous chloroacetamide and dichloroacetamide compounds demonstrate that the rate of hydrolysis is highly pH-dependent. sigmaaldrich.comgoogle.com For instance, base-catalyzed hydrolysis often proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the amide. sigmaaldrich.com This process can lead to the formation of hydroxy-substituted derivatives or, in some cases, cleavage of the amide bond itself. sigmaaldrich.com
Interactive Data Table: pH-Dependent Hydrolysis of Related Acetamides
| Compound Family | Hydrolysis Conditions | Predominant Mechanism | Products |
| Chloroacetamides | Basic (e.g., 2 N NaOH) | SN2 at carbonyl carbon or amide cleavage | Hydroxy-substituted derivatives, aniline (B41778) derivatives |
| Chloroacetamides | Acidic (e.g., 2 N or 6 N HCl) | Amide and/or ether cleavage | Carboxylic acids, amines |
| Dichloroacetamides | Basic (e.g., 0.5 N NaOH) | Amide cleavage | Corresponding anilines and dichloroacetic acid |
| Dichloroacetamides | Acidic (e.g., 1-2.5 N HCl) | Amide cleavage, oxazolidine (B1195125) ring opening (if applicable) | Corresponding anilines and other degradation products |
This table summarizes general findings for related compound classes and is intended to be illustrative of the expected behavior of this compound.
The amide bond in this compound is a key determinant of its chemical stability. Amide hydrolysis is generally a slow process at neutral pH due to the resonance stabilization of the amide group, which imparts partial double bond character to the C-N bond. However, the electronic effects of the substituents on the phenyl ring can modulate this stability. The electron-withdrawing nature of the two chlorine atoms and the nitro group can influence the electron density around the amide linkage, though the direct impact on the intrinsic stability of the amide bond itself is complex. The primary pathways for degradation under varying pH conditions still revolve around the reactivity of this amide linker. sigmaaldrich.comgoogle.com
Nucleophilic Substitution Reactions
The halogenated and nitro-activated phenyl ring of this compound is a prime site for nucleophilic aromatic substitution (SNAr) reactions.
The presence of a strongly electron-withdrawing nitro group ortho and para to the chlorine atoms significantly activates the aromatic ring towards nucleophilic attack. rsc.org This activation overcomes the general inertness of aryl halides to nucleophilic substitution. In this compound, both the chlorine at C-2 and C-5 are activated by the nitro group at C-4. The chlorine at C-5 is ortho to the nitro group, while the chlorine at C-2 is meta. Generally, positions ortho and para to a nitro group are more highly activated towards nucleophilic attack. Therefore, it is expected that the chlorine atom at the C-5 position would be more susceptible to substitution by nucleophiles.
The predominant mechanism for nucleophilic substitution on this and similar activated aromatic systems is the SNAr mechanism. rsc.org This two-step process involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is a crucial stabilizing factor. rsc.org The reaction is completed by the departure of the leaving group, in this case, a chloride ion, to restore the aromaticity of the ring.
The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the specific arrangement of the activating and leaving groups on the aromatic ring. For di- and tri-nitro-substituted halobenzenes, these reactions can proceed under relatively mild conditions with a variety of nucleophiles, including alkoxides, phenoxides, and amines.
Redox Chemistry of the Nitro Group and Chlorinated Aromatic Ring
The nitro group and the chlorinated aromatic ring of this compound are both susceptible to reduction under appropriate conditions.
The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry and can lead to a variety of products depending on the reducing agent and reaction conditions. asm.org Common reduction pathways for the nitro group include:
Reduction to anilines: This is a common transformation, often achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. acs.org Chemical reducing agents such as iron in acidic media or tin(II) chloride can also be employed. acs.org The resulting product from the reduction of this compound would be N-(4-amino-2,5-dichlorophenyl)acetamide.
Reduction to hydroxylamines: Under milder reduction conditions, for example, using zinc metal in the presence of ammonium (B1175870) chloride, the nitro group can be selectively reduced to a hydroxylamine. asm.org
Reduction to azo or azoxy compounds: In some cases, particularly with certain metal hydrides or under basic conditions with reducing agents like zinc, bimolecular reduction products such as azo or azoxy compounds can be formed. asm.org
While the reduction of the nitro group is generally more facile, reductive dechlorination of the aromatic ring can also occur, often under more forcing conditions or with specific catalysts. Reductive dehalogenation is a known environmental degradation pathway for polychlorinated aromatic compounds, often mediated by anaerobic microorganisms. nih.gov In a laboratory setting, catalytic hydrogenation can sometimes lead to the removal of chlorine atoms, although reagents are often chosen to selectively reduce the nitro group without affecting the aryl chlorides. acs.org The potential for reductive dechlorination would likely depend on the specific catalyst and reaction conditions employed.
Interactive Data Table: Potential Reduction Products of this compound
| Reagent/Condition | Functional Group Targeted | Major Product |
| H2, Pd/C or Raney Ni | Nitro group | N-(4-amino-2,5-dichlorophenyl)acetamide |
| Fe, acid | Nitro group | N-(4-amino-2,5-dichlorophenyl)acetamide |
| SnCl2 | Nitro group | N-(4-amino-2,5-dichlorophenyl)acetamide |
| Zn, NH4Cl | Nitro group | N-(2,5-dichloro-4-hydroxylaminophenyl)acetamide |
| Anaerobic microorganisms | Chlorinated ring | Potential for mono- or de-chlorinated products |
This table outlines the expected major products based on the reactivity of related compounds.
Reduction Pathways of the Nitro Group
The nitro group is a key site for metabolic and chemical transformations, typically undergoing reduction to form a series of intermediates and ultimately the corresponding amine. This process can occur through both enzymatic and chemical means.
The reduction of the nitro group generally proceeds in a stepwise manner, involving the transfer of six electrons to yield the amino group. This transformation sequentially forms nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov These reactions are often catalyzed by a variety of nitroreductases, which are enzymes that facilitate the transfer of electrons to the nitro group. nih.gov
Enzymatic reduction can occur via a one-electron radical mechanism or a two-electron hydride transfer. nih.gov Key enzymes involved in this process include NADPH-dependent flavoenzymes such as NADPH: P450 oxidoreductase and NAD(P)H-quinone oxidoreductase, as well as cytochrome P450 enzymes and various oxidases. nih.gov The N-hydroxylamino intermediate is of particular interest as it can undergo further conjugation reactions, potentially leading to the formation of reactive species. nih.gov
While specific studies on this compound are limited, the reduction of other nitrophenyl compounds has been documented. For instance, the enzymatic reduction of various nitrophenyl-containing organophosphorus compounds by liver tissues from different species has been observed. nih.gov This suggests that similar enzymatic systems could be responsible for the reduction of this compound in biological systems.
A plausible reduction pathway for this compound is outlined below:
| Step | Reactant | Intermediate/Product | Description |
| 1 | This compound | N-(2,5-Dichloro-4-nitrosophenyl)acetamide | Initial two-electron reduction of the nitro group. |
| 2 | N-(2,5-Dichloro-4-nitrosophenyl)acetamide | N-(2,5-Dichloro-4-(hydroxyamino)phenyl)acetamide | Further two-electron reduction of the nitroso group. |
| 3 | N-(2,5-Dichloro-4-(hydroxyamino)phenyl)acetamide | N-(4-Amino-2,5-dichlorophenyl)acetamide | Final two-electron reduction of the hydroxylamino group. |
This table illustrates a generalized pathway for nitro group reduction.
Oxidation Reactions
Information regarding the specific oxidation reactions of this compound is not extensively available in the reviewed literature. However, the chemical structure suggests potential sites for oxidative transformation. The aromatic ring, despite being deactivated by electron-withdrawing groups, could potentially undergo hydroxylation under strong oxidizing conditions or through enzymatic action by cytochrome P450 monooxygenases.
The acetamide group could also be a site for oxidation, although this is generally less facile than reactions involving the nitro group or the aromatic ring. It is important to note that the presence of two chlorine atoms and a nitro group on the phenyl ring significantly decreases its electron density, making electrophilic attack, a common mechanism in oxidation reactions, less favorable.
Radical Reactions and Degradation
The presence of the nitroaromatic moiety makes this compound susceptible to radical-initiated reactions and degradation, particularly through photochemical pathways. Studies on structurally similar compounds provide insight into these potential degradation routes.
For example, the photodegradation of aminols containing a nitrophenylamino moiety has been shown to be pH-dependent, with complete degradation observed at higher pH values. nih.gov This degradation is initiated by the absorption of light, leading to the formation of reactive intermediates. nih.gov The UV absorption properties of nitrophenyl compounds, often with strong absorbance above 300 nm, make them prone to light-induced decomposition under natural conditions. nih.gov
Environmental Fate and Abiotic Degradation Mechanisms
Persistence and Environmental Stability
N-(2,5-Dichloro-4-nitrophenyl)acetamide belongs to the class of chlorinated nitroaromatic compounds, which are generally recognized for their persistence in the environment. nih.gov The structural characteristics of these compounds, including the presence of chlorine and nitro groups on the aromatic ring, contribute to their recalcitrance. For instance, 3,4-dichloroaniline (B118046) (3,4-DCA), a related chlorinated aniline (B41778) derivative, has been shown to be a persistent pollutant in water, soil, and sediment with no evidence of hydrolysis.
Photodegradation Mechanisms and Kinetics
Photodegradation, or the breakdown of compounds by light, is a key abiotic degradation pathway for many organic chemicals. For nitroaromatic compounds, this process is often dependent on the absorption of light, which can lead to the excitation of the molecule and subsequent chemical reactions.
The photodegradation of compounds structurally similar to this compound has been observed to be significantly influenced by pH. For example, in studies of other nitrophenylamino compounds, complete conversion was achieved at a pH of 11 or higher, while degradation was minimal at lower pH levels. nih.gov This suggests that under alkaline conditions, the photodegradation of this compound may be enhanced. The mechanism likely involves the formation of excited states that are more susceptible to reaction.
While specific kinetic data for this compound is not available, the degradation of a related compound, 1-(4-nitrophenylamino)-3-phenylpropan-2-ol, was observed to have a half-life of approximately 80 minutes under specific laboratory conditions. nih.gov
Table 1: Photodegradation of a Structurally Related Nitrophenylamino Compound
| Compound | pH | Irradiation Time (h) | Conversion (%) | Reference |
| 1-(4-Nitrophenylamino)-3-phenylpropan-2-ol | ≥ 11 | 2 | 100 | nih.gov |
| 1-(3-Nitrophenylamino)-3-phenylpropan-2-ol | 11 | 2 | 11 | nih.gov |
| 1-(3-Nitrophenylamino)-3-phenylpropan-2-ol | 13 | 2 | 17 | nih.gov |
Note: This data is for structurally related compounds and serves as an indicator of potential photodegradation behavior.
Hydrolytic Degradation in Aquatic Environments
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. This can be a significant degradation pathway for certain classes of organic compounds in aquatic environments.
The hydrolysis of acetamides can occur under both acidic and basic conditions, though the rates are often slow at neutral pH. For N-aryl acetamides, the amide linkage can be susceptible to cleavage. The presence of electron-withdrawing groups, such as the nitro and chloro substituents on the phenyl ring of this compound, can influence the rate of hydrolysis.
Studies on the hydrolysis of 4-nitrophenyl β-D-glucopyranoside, another nitrophenyl compound, have shown a complex dependence on pH, with different mechanisms dominating in acidic, neutral, and basic conditions. chemrxiv.orgchemrxiv.org In the basic region, bimolecular hydrolysis and neighboring group participation were observed. chemrxiv.orgchemrxiv.org While this is a different class of compound, it highlights the potential for pH to be a critical factor in the hydrolytic stability of nitrophenyl compounds. Specific hydrolysis rate constants for this compound are not documented in the available literature.
Influence of Environmental Parameters on Abiotic Degradation Rates
The rates of abiotic degradation processes are not intrinsic properties of a chemical but are heavily influenced by various environmental parameters.
pH: As discussed in the context of photodegradation and hydrolysis, pH is a critical factor. For many nitroaromatic compounds, degradation rates increase significantly in alkaline conditions. nih.gov For instance, the photodegradation of certain aminols showed complete conversion at pH 13. nih.gov This is often attributed to changes in the speciation of the compound or the generation of more reactive species at higher pH.
Organic Carbon: The presence of soil organic matter and dissolved organic carbon in water can affect the degradation of organic compounds. Organic matter can act as a photosensitizer, potentially accelerating photodegradation. Conversely, it can also lead to the sorption of the chemical, reducing its bioavailability for degradation in the aqueous phase. scielo.brmdpi.com The degradation of some herbicides has been shown to be influenced by the type and content of soil organic matter. scielo.brmdpi.com
Table 2: Influence of Environmental Parameters on the Degradation of Related Compounds
| Parameter | Effect on Degradation | Compound Class | Reference |
| High pH (≥11) | Increased photodegradation | Nitrophenylamino compounds | nih.gov |
| Soil Organic Matter | Can increase or decrease degradation depending on the specific interactions | Herbicides | scielo.brmdpi.comresearchgate.net |
Note: This table provides a general overview of the influence of environmental parameters on the degradation of related compounds, as specific data for this compound is not available.
Structure Activity Relationships and Mechanistic Biological Interactions of N 2,5 Dichloro 4 Nitrophenyl Acetamide
The biological activities and interactions of N-(2,5-Dichloro-4-nitrophenyl)acetamide are intrinsically linked to its specific chemical architecture. The interplay between its dichlorinated nitrophenyl ring and the acetamide (B32628) moiety dictates its electronic properties, three-dimensional shape, and capacity for non-covalent interactions, which are fundamental to its engagement with biological targets.
Advanced Analytical Methodologies for Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are premier techniques in modern pharmaceutical and chemical analysis, providing the means for precise separation, quantification, and purity assessment. researchgate.net Their application is essential for ensuring the quality of active pharmaceutical ingredients and other chemical compounds. researchgate.net These methods rely on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). mdpi.com
The development of a robust HPLC method for N-(2,5-Dichloro-4-nitrophenyl)acetamide involves the systematic optimization of several parameters to achieve effective separation from impurities and related substances. A reverse-phase (RP) HPLC method has been established for the analysis of this compound. sielc.com This approach is scalable and suitable for both analytical-level purity checks and larger-scale preparative separations. sielc.com
Method development begins with selecting an appropriate column and mobile phase. For this compound, a reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, can be utilized. sielc.com The initial mobile phase composition typically consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous component, often with an acid additive to control peak shape and retention. sielc.com Smaller particle columns (e.g., 3 µm) are available for faster UPLC applications, which operate at higher pressures to provide increased resolution and speed. sielc.com
A typical starting point for method development is a "scouting gradient," for example, running a gradient from 5% to 100% of the organic solvent over a set period to determine the approximate retention time of the analyte and any impurities. chromatographyonline.com Based on the results of the scouting run, the gradient profile, flow rate, and mobile phase composition are fine-tuned to optimize resolution and analysis time. chromatographyonline.comphenomenex.com
Table 1: Example HPLC Method Parameters for this compound Analysis This table is generated based on data from a referenced analytical method. sielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Mode | Reverse-Phase (RP) |
| Application | Analytical Separation, Purity Analysis, Preparative Isolation |
Gradient elution, where the composition of the mobile phase is changed during the analysis, is essential for separating compounds with a wide range of polarities in a single run. phenomenex.com For this compound, a gradient starting with a higher proportion of water and gradually increasing the concentration of acetonitrile allows for the elution of more polar impurities first, followed by the main compound.
The optimization process involves several key steps:
Run a Blank Gradient: First, a gradient is run without the sample to ensure a stable baseline. chromatographyonline.com Drifting baselines can be caused by the mobile phase's changing UV absorbance and can be mitigated by adjusting the detection wavelength or using a diode-array detector with a reference wavelength. chromatographyonline.com
Optimize Gradient Steepness: The slope of the gradient is analogous to solvent strength in an isocratic run. phenomenex.com A shallower gradient increases resolution but also analysis time, while a steeper gradient reduces analysis time at the cost of resolution. phenomenex.com The goal is to find a balance that provides adequate separation in a minimal amount of time. chromatographyonline.com
Column Chemistry Selection: The choice of stationary phase is critical. A standard C18 column is a common starting point for reverse-phase chromatography. chromatographyonline.com However, for specific separations, other column chemistries may provide better selectivity. The Newcrom R1 column, for instance, is a specialized reverse-phase column with low silanol activity, which can improve peak shape for certain compounds. sielc.com For ionizable analytes, optimizing the mobile phase pH is often investigated before changing the column chemistry. chromatographyonline.com
For highly selective and sensitive detection, HPLC systems can be coupled with a tandem mass spectrometer (LC-MS/MS). This hyphenated technique is particularly valuable for identifying and quantifying compounds in complex matrices. researchgate.net For the analysis of this compound to be compatible with mass spectrometry, the phosphoric acid in the mobile phase must be replaced with a volatile acid, such as formic acid. sielc.com
MS/MS detection involves two stages of mass analysis. The first mass analyzer selects the molecular ion of the target compound (the precursor ion). This ion is then fragmented, and the second mass analyzer selects a specific fragment ion (the product ion). This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and reduces chemical noise, making it possible to detect the compound at very low concentrations. The identification of related nitrated and nitrosylated acetamides has been successfully carried out using high-resolution mass spectrometry (LC/HRMS) and MS/MS. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique used for qualitatively monitoring the progress of a chemical reaction and making a preliminary assessment of product purity. rsc.org
To monitor a reaction producing this compound, small aliquots are taken from the reaction mixture over time and spotted onto a TLC plate, typically made of silica (B1680970) gel. rsc.orgrochester.edu A standard setup involves three lanes:
Lane 1: The starting material (reactant).
Lane 2 (Cospot): A spot of the starting material with the reaction mixture spotted directly on top.
Lane 3: The reaction mixture. rochester.edu
The plate is then developed in a chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane (B92381). rochester.edujcbsc.org As the solvent moves up the plate, the components of the mixture separate based on their affinity for the stationary phase. The cospot is crucial for resolving compounds with similar retention factors (Rf values). rochester.edu After development, the spots are visualized, typically under a UV lamp. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.
Table 2: General Procedure for TLC Reaction Monitoring This table outlines a standard procedure for using TLC to monitor chemical reactions. rsc.orgrochester.edu
| Step | Description |
|---|---|
| 1. Plate Preparation | Draw a baseline in pencil on a silica gel plate. Mark three lanes for spotting. |
| 2. Spotting | Using a capillary tube, spot the reactant (Lane 1), a cospot (Lane 2), and the reaction mixture (Lane 3). |
| 3. Development | Place the plate in a sealed chamber with an appropriate mobile phase (e.g., ethyl acetate-hexane). Allow the solvent front to travel near the top of the plate. |
| 4. Visualization | Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and circle them with a pencil. |
| 5. Interpretation | Compare the spots in the reaction mixture lane to the reactant lane to assess the consumption of starting material and the formation of the product. |
Preparative Scale Chromatography for Isolation and Purification
When a larger quantity of purified this compound is needed for further research, the analytical HPLC method can be scaled up to preparative chromatography. sielc.com This process involves using a larger column with the same stationary phase and a higher flow rate to handle a greater sample load. The goal shifts from analysis to the isolation and collection of the target compound.
The scalability of a reverse-phase HPLC method makes it suitable for this purpose. sielc.com The conditions established during analytical method development, such as the mobile phase composition and gradient profile, serve as the foundation for the preparative method. The collected fractions containing the purified compound can then be combined, and the solvent removed to yield the isolated solid.
Advanced Techniques for Interference Mitigation in Analytical Assays
Interference from other components in a sample matrix or from the analytical system itself can compromise the accuracy of HPLC results. nih.gov Several techniques can be employed to mitigate these interferences.
Baseline Drift Compensation: In gradient elution, changes in the mobile phase composition can cause the baseline to drift, especially at low UV wavelengths. chromatographyonline.com Using a diode-array detector (DAD) allows for the setting of a reference wavelength to compensate for changes in the background absorbance. chromatographyonline.com
Specificity Studies: During method validation, the specificity of the method is confirmed by checking for any interference from solvents, excipients, or degradation products at the retention time of the analyte. nih.gov
2D TLC: If a compound is suspected to be unstable on the silica gel plate, a 2D TLC can be performed. The sample is spotted in a corner and run in one direction, then the plate is turned 90 degrees and run again in a second solvent system. Compounds that are stable will appear on the diagonal, while any spots appearing off the diagonal indicate decomposition. rochester.edu
Selective Detection: As mentioned previously, using a highly selective detector like a tandem mass spectrometer (MS/MS) is one of the most powerful ways to mitigate interference from co-eluting matrix components. researchgate.net
Emerging Research Avenues and Potential Academic Contributions
Exploration of Novel Synthetic Routes and Catalytic Approaches
The synthesis of halogenated nitro-acetanilides, including N-(2,5-Dichloro-4-nitrophenyl)acetamide, traditionally relies on multi-step processes involving nitration and halogenation of an acetanilide (B955) precursor or acylation of a substituted aniline (B41778). byjus.commagritek.com Future research could focus on developing more efficient, selective, and environmentally benign synthetic methodologies.
Key areas for exploration include:
Catalytic C-H Activation: Direct, late-stage C-H chlorination and nitration on an acetanilide scaffold using advanced catalytic systems could significantly shorten synthetic pathways and improve atom economy.
Novel Reagent Development: The development of safer and more selective halogenating and nitrating agents is a persistent goal in organic synthesis. orgchemres.org Research into solid-supported reagents or in situ generation of reactive species could mitigate the hazards associated with strong acids and corrosive halogens like liquid bromine. chemindigest.com
Flow Chemistry: Transitioning established batch syntheses to continuous flow processes can offer superior control over reaction parameters (e.g., temperature, reaction time), particularly for highly exothermic reactions like nitration, leading to improved safety, yield, and purity. magritek.com
Biocatalysis: Investigating enzymatic pathways for the selective halogenation or nitration of aromatic rings presents a green alternative to traditional chemical methods, potentially offering unparalleled regio- and stereoselectivity.
A patent for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, highlights a synthetic route starting from p-nitroaniline, followed by acyl chlorination and methylation. google.com This general strategy of building the molecule from a pre-functionalized aniline could be a template for developing novel routes to this compound.
Deeper Computational Insights into Reactivity and Properties
While experimental data provides foundational knowledge, computational chemistry offers a powerful lens to gain deeper, predictive insights into the molecule's behavior. For this compound, whose crystal structure has been analyzed, computational studies can build upon this framework. researchgate.net
Future computational research could focus on:
Electron Density and Reactivity Mapping: Density Functional Theory (DFT) calculations can map the molecule's electrostatic potential, identifying electron-rich and electron-deficient centers. This can predict its reactivity in electrophilic and nucleophilic substitution reactions and its potential for intermolecular interactions.
Spectroscopic Prediction: Advanced computational models can accurately predict spectroscopic signatures (NMR, IR, UV-Vis), aiding in the identification of the compound and its potential transformation products in complex mixtures. The NIST WebBook already provides an experimental gas-phase IR spectrum for comparison. nist.gov
Conformational Analysis: The molecule possesses rotational freedom around several bonds. Computational analysis can determine the preferred conformations in different environments (gas phase, solution) and the energy barriers between them, which influences its physical properties and biological interactions.
Interaction Modeling: Simulating the docking of this compound with biological macromolecules (e.g., enzymes, receptors) or environmental matrices can help predict its biological activity and environmental fate.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H6Cl2N2O3 | PubChem nih.gov |
| Molecular Weight | 249.05 g/mol | NIST nist.gov |
| XlogP (Predicted) | 2.6 | PubChemLite uni.lu |
| Monoisotopic Mass | 247.97554 Da | PubChemLite uni.lu |
| Melting Point | 124-128 °C | Sigma-Aldrich sigmaaldrich.com |
| Boiling Point (Predicted) | 418.4 °C at 760 mmHg | BOC Sciences |
| Density (Predicted) | 1.573 g/cm³ | BOC Sciences |
Mechanistic Studies of Environmental Transformation Products
The presence of nitro and chloro substituents on the aromatic ring suggests that this compound could undergo various transformations in the environment. Understanding the mechanisms of these degradation pathways is crucial for assessing its environmental impact.
Promising research directions include:
Photodegradation Pathways: The nitroaromatic moiety makes the compound a candidate for photodegradation. nih.gov Studies have shown that related compounds like N-arylaminomethyl ethanol (B145695) derivatives with a nitrophenyl group absorb light and can decompose. nih.gov Research should investigate the quantum yield, kinetics, and products of photolysis under environmentally relevant UV radiation, identifying whether degradation proceeds via nitro-group reduction, dechlorination, or amide hydrolysis.
Biotic Degradation: Investigating the susceptibility of the compound to microbial degradation is essential. Research could identify specific microorganisms capable of metabolizing halogenated nitroacetanilides and elucidate the enzymatic pathways involved. This could involve reductive pathways for the nitro group or hydrolytic cleavage of the amide bond.
Abiotic Hydrolysis: The stability of the amide linkage to hydrolysis under varying pH conditions (acidic, neutral, basic) should be quantified. This would determine its persistence in aquatic environments and the potential formation of 2,5-dichloro-4-nitroaniline (B1582098).
Design of Analogues with Tailored Mechanistic Biological Profiles
This compound serves as a scaffold that can be systematically modified to create analogues with specific biological activities. The principles of structure-activity relationship (SAR) studies can guide the rational design of new molecules. nih.govchemrxiv.org
Future research could explore:
Systematic Substituent Modification: Analogues could be synthesized by varying the position and nature of the halogen atoms (e.g., replacing chlorine with bromine or fluorine), altering the substituents on the phenyl ring, or modifying the acetyl group.
Target-Oriented Synthesis: Based on the known activities of similar structures, analogues could be designed to target specific biological pathways. For example, phenylacetamide derivatives have been investigated as potential antidepressant agents, and N-phenyl-2-(phenyl amino) acetamide (B32628) analogues have shown anticoagulant activity. nih.govijper.org
SAR and QSAR Studies: By synthesizing a library of analogues and evaluating their biological activity, researchers can build robust SAR and Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can correlate specific structural features with activity, enabling the predictive design of more potent and selective compounds. For instance, studies on artemisinin (B1665778) analogues have demonstrated how modifications can improve physicochemical properties and activity. nih.gov
Development of Advanced Sensing and Detection Platforms
The detection of nitroaromatic compounds is a significant area of research due to their use in explosives and their status as environmental pollutants. rsc.orgsemanticscholar.org The unique electronic properties of the nitro group in this compound make it a target for novel sensing technologies.
Potential avenues for academic contribution include:
Fluorescence-Based Sensors: A major approach for detecting nitroaromatics involves fluorescence quenching. acs.orgnih.gov Researchers could develop new fluorophores, such as conjugated polymers or metal-organic frameworks (MOFs), that exhibit a strong fluorescence response upon binding to this compound through mechanisms like photoinduced electron transfer (PET). mdpi.com
Electrochemical Sensors: Designing electrodes modified with specific recognition elements (e.g., molecularly imprinted polymers) could enable the sensitive and selective electrochemical detection of the compound through the reduction of its nitro group.
Biosensors: Genetically engineered bacterial bioreporters that express a fluorescent protein in the presence of nitroaromatic compounds could be adapted and optimized for the specific detection of this compound. rsc.org
Table 2: Potential Sensing Mechanisms for Nitroaromatic Compounds
| Sensing Platform | Underlying Principle | Potential Application | Reference |
|---|---|---|---|
| Conjugated Polymers | Fluorescence Quenching | Trace detection in vapor and solution | acs.org |
| Metal-Organic Frameworks (MOFs) | Selective Host-Guest Interactions, Luminescence Modulation | High sensitivity and selectivity | mdpi.com |
| Genetically Engineered Bacteria | Bioreporter Gene Expression (e.g., GFP) | Environmental monitoring | rsc.org |
| Triphenylamine Derivatives | Photoinduced Electron Transfer (PET) | Visual detection in solution | nih.gov |
Contribution to Fundamental Understanding of Halogenated Nitro-Acetanilides
Research focused specifically on this compound will inherently contribute to the broader chemical knowledge of the halogenated nitro-acetanilide class. This family of compounds is important in various fields, including the synthesis of dyes and pharmaceuticals. unacademy.comjcbsc.orgvedantu.com
Specific contributions would include:
Comparative Reactivity Studies: Comparing the synthetic accessibility, stability, and reactivity of this compound with its isomers (e.g., N-(4,5-Dichloro-2-nitrophenyl)acetamide) and analogues with different halogenation patterns can lead to a more comprehensive understanding of structure-property relationships within this class. sigmaaldrich.commatrix-fine-chemicals.com
Building Spectroscopic and Property Databases: Detailed characterization using modern analytical techniques (e.g., 2D NMR, high-resolution mass spectrometry, single-crystal X-ray diffraction) adds to the public databases (like PubChem and the NIST WebBook) that are invaluable resources for the scientific community. nist.govnih.gov
Q & A
Basic Questions
Q. What are the critical identifiers and regulatory information for N-(2,5-Dichloro-4-nitrophenyl)acetamide?
- Answer : The compound is registered under CAS No. 38411-61-9 and EINECS No. 253-918-0 , essential for regulatory compliance and database searches. Its molecular formula is C₈H₆Cl₂N₂O₃ , with a molecular weight of 273.06 g/mol . Researchers should cross-reference these identifiers in chemical inventories (e.g., EINECS) to confirm purity and legal status for laboratory use .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A standard method involves coupling 2,5-dichloro-4-nitroaniline with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Alternative routes may employ carbodiimide-mediated amidation (e.g., EDC·HCl) in dichloromethane, as demonstrated for structurally similar acetamides . Yield optimization requires strict temperature control (0–5°C) and inert atmospheres to minimize nitro-group reduction.
Advanced Research Questions
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Answer :
- IR Spectroscopy : The carbonyl stretch (C=O) appears near 1680–1700 cm⁻¹ , while nitro (NO₂) asymmetric/symmetric stretches occur at 1520 cm⁻¹ and 1350 cm⁻¹ , respectively .
- NMR : In <sup>1</sup>H NMR, the acetamide methyl group resonates at δ 2.1–2.3 ppm , and aromatic protons appear as a singlet (δ ~8.2 ppm) due to symmetry. <sup>13</sup>C NMR confirms the nitro-substituted phenyl ring via carbons at δ 145–150 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 274.0 , with fragmentation patterns confirming loss of NO₂ (46 Da) and Cl (35.5 Da) .
Q. What crystallographic data explain the conformational flexibility of this compound?
- Answer : Single-crystal X-ray diffraction reveals that steric hindrance from the nitro and chloro substituents forces the acetamide group to adopt a non-planar orientation relative to the aromatic ring. Dihedral angles between the phenyl and acetamide planes range from 44.5° to 77.5° , depending on intermolecular hydrogen bonding (N–H⋯O) and packing effects. These findings are critical for understanding solubility and reactivity in solid-state reactions .
Q. How do solvent and substituent effects influence the compound’s reactivity in nucleophilic substitution?
- Answer : The electron-withdrawing nitro and chloro groups activate the aromatic ring toward nucleophilic attack at the para position. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states. Kinetic studies using HPLC or <sup>19</sup>F NMR (with fluorinated analogs) show that substitution rates follow second-order kinetics, with rate constants (k) increasing by ~30% in DMSO compared to THF .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Answer : Variations in melting points (e.g., 155–162°C vs. 160–165°C ) may arise from polymorphic forms or impurities. Researchers should:
- Compare DSC/TGA thermograms to identify polymorphs.
- Validate purity via HPLC (≥95% area) and elemental analysis (C, H, N within ±0.4% of theoretical values).
- Cross-reference spectral data with authenticated databases (e.g., NIST Chemistry WebBook) .
Methodological Recommendations
Q. What strategies improve yield in large-scale synthesis?
- Answer :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation.
- Workup : Extract unreacted starting materials with ethyl acetate/water (3:1), followed by silica gel chromatography (eluent: hexane/EtOAc 4:1).
- Scale-Up : Employ flow chemistry to mitigate exothermic risks and improve mixing efficiency .
Q. How can computational methods predict the compound’s environmental or toxicological behavior?
- Answer : QSAR models (e.g., EPI Suite) estimate logP (2.8 ) and biodegradation half-lives (>60 days), indicating moderate persistence. Toxicity predictions (e.g., LC50 for fish) should be validated via in vitro assays (e.g., zebrafish embryo toxicity) due to the nitro group’s potential mutagenicity .
Tables
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆Cl₂N₂O₃ | |
| CAS No. | 38411-61-9 | |
| EINECS No. | 253-918-0 | |
| Melting Point | 155–162°C (lit.) | |
| Key IR Bands (cm⁻¹) | 1680 (C=O), 1520/1350 (NO₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
